![molecular formula C14H15NO B3354931 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one CAS No. 61364-21-4](/img/structure/B3354931.png)
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one is characterized by a cycloocta[b]indole core, which is a bicyclic structure consisting of a cyclooctane ring fused with an indole ring . The average molecular mass is 199.292 Da and the monoisotopic mass is 199.136093 Da .Scientific Research Applications
Affinity for 5-HT2 and D2 Receptors
Research by Mewshaw et al. (1993) demonstrated that enantiomers of N-substituted 5,6,7,8,9,10-hexahydro-7,10-iminocyclohept[b]indoles, a related compound, show significant affinity for the 5-HT2 and D2 receptors. This suggests potential application in the design of atypical antipsychotics (Mewshaw et al., 1993). Another study by the same authors elaborated on this by identifying functionalities necessary for high affinity at serotonin 5-HT2 and dopamine D2 receptors (Mewshaw et al., 1993).
Potent 5-HT6 Antagonist
Isherwood et al. (2012) synthesized a compound derived from an epiminocyclohept[b]indole scaffold, which showed potent antagonistic activity against 5-HT6 receptors. This highlights another potential application in neurological or psychiatric disorders (Isherwood et al., 2012).
Synthesis of Dibenzo Cycloocta Indol Derivatives
De et al. (2020) developed a Pd(ii)-catalysed cascade strategy for synthesizing dibenzo cycloocta indol derivatives. This approach has implications for the efficient synthesis of complex organic compounds with potential pharmaceutical applications (De et al., 2020).
BIOS for Macrolines
Wilk et al. (2009) presented a solid-phase synthesis method for cycloocta[b]indoles, used in the production of macrolines. Macrolines are a class of natural products with diverse biological activities, implying potential applications in drug discovery (Wilk et al., 2009).
Synthesis of Sigma Binding Site Ligands
Mewshaw et al. (1993) synthesized a series of hexahydro iminocyclo[b]indoles with high affinity for sigma binding sites. These findings are significant for developing compounds that target sigma receptors, which are implicated in several neurological disorders (Mewshaw et al., 1993).
Safety and Hazards
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properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocycloocta[b]indol-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-13-9-3-1-2-8-12-14(13)10-6-4-5-7-11(10)15-12/h4-7,15H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLZYPSKVRHTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)CC1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494045 | |
Record name | 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one | |
CAS RN |
61364-21-4 | |
Record name | 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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